

An In-depth Technical Guide on the Physicochemical Properties of MMAE Intermediate-9

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Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-9*

Cat. No.: *B3320029*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Monomethyl Auristatin E (MMAE) intermediate-9, a key building block in the synthesis of the potent anti-cancer agent MMAE. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) and related cytotoxic payloads.

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent that is a component of several FDA-approved antibody-drug conjugates. Its high cytotoxicity makes it a powerful tool in targeted cancer therapy. The synthesis of MMAE involves a multi-step process, with MMAE intermediate-9, chemically known as tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate, playing a crucial role. Understanding the physicochemical properties of this intermediate is essential for process optimization, quality control, and the successful synthesis of high-purity MMAE.

Chemical Identity and Properties

MMAE intermediate-9 is available as a free base and as a hydrochloride salt. The properties of both forms are detailed below.

Table 1: Chemical Identity of MMAE Intermediate-9 and its Hydrochloride Salt

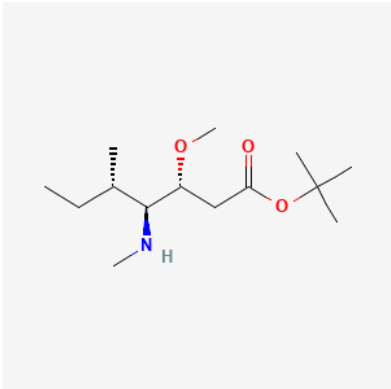
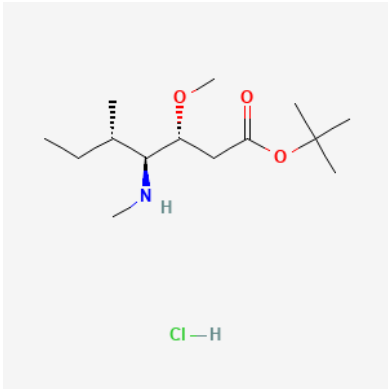
Property	MMAE Intermediate-9 (Free Base)	MMAE Intermediate-9 (Hydrochloride Salt)
Chemical Name	tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate	tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride
CAS Number	120205-58-5	120205-48-3[1][2][3][4][5][6][7]
Molecular Formula	C ₁₄ H ₂₉ NO ₃ [8]	C ₁₄ H ₃₀ ClNO ₃ [2][3][4][7]
Molecular Weight	259.38 g/mol [8]	295.85 g/mol [2][3]
Chemical Structure		

Table 2: Physicochemical Properties of MMAE Intermediate-9 and its Hydrochloride Salt

Property	Value	Source
Appearance	White solid powder	[8]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in DMSO	[7]
Storage and Stability	Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[9] Stable under recommended storage conditions.[5]	MedChemExpress, DC Chemicals

Synthesis and Experimental Protocols

MMAE intermediate-9 is a key precursor in the total synthesis of Monomethyl Auristatin E. The following section details a typical synthesis protocol for its hydrochloride salt and the analytical methods used for its characterization.

Synthesis of tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

A common route for the synthesis of MMAE intermediate-9 hydrochloride involves the deprotection of a protected precursor. A general procedure is as follows:

(3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate is dissolved in methanol. Concentrated hydrochloric acid is added, followed by 10% palladium on carbon (50% wet). The mixture is hydrogenated under 45 psi of hydrogen pressure for 3 hours. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride as a white solid with a yield of 92%.[6]

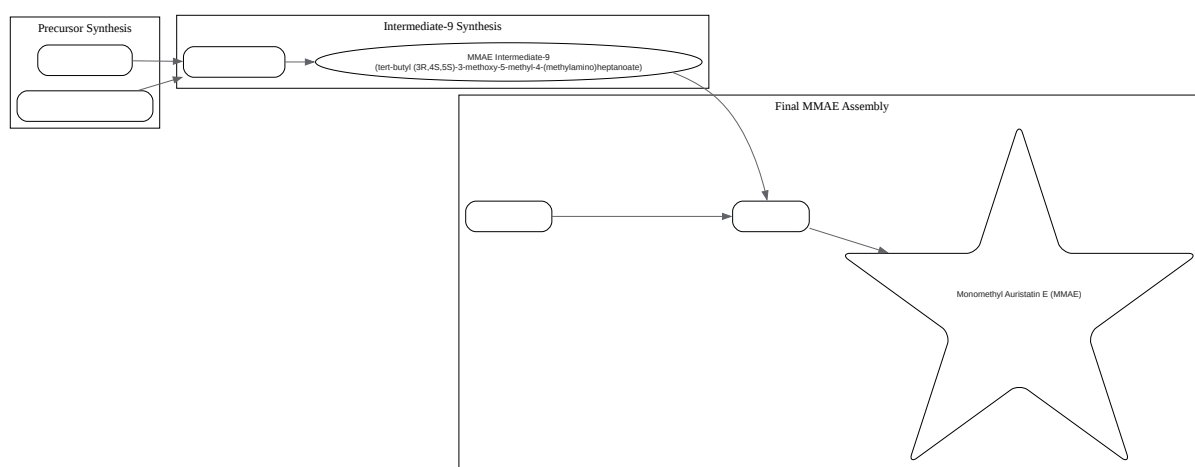
Analytical Characterization

The identity and purity of MMAE intermediate-9 are typically confirmed using a combination of spectroscopic and chromatographic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR spectroscopy is used to confirm the chemical structure of the intermediate. While specific spectra for this intermediate are not publicly available, related structures in the synthesis of MMAE have been characterized using this method.[\[10\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry is employed to determine the molecular weight and confirm the identity of the compound. For the final MMAE product, electrospray ionization mass spectrometry is commonly used, and similar techniques can be applied to its intermediates.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is a standard method for assessing the purity of MMAE intermediate-9. Commercial suppliers often provide HPLC data to confirm the purity of their products.

Logical Workflow of MMAE Synthesis

MMAE intermediate-9 is a central component in the convergent synthesis of MMAE. The following diagram illustrates the logical workflow of its role in the overall synthesis.



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Caption: Synthetic workflow for MMAE highlighting the role of Intermediate-9.

Conclusion

This technical guide has summarized the key physicochemical properties, synthesis, and analytical characterization of MMAE intermediate-9. A thorough understanding of this key precursor is vital for the efficient and controlled synthesis of Monomethyl Auristatin E, a critical component in the development of next-generation antibody-drug conjugates for cancer therapy. Further research into the detailed reaction kinetics and optimization of the synthesis of this intermediate will continue to be of high value to the scientific community.

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